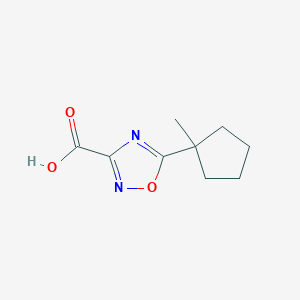
1-Bromo-2-(butan-2-yloxy)cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(butan-2-yloxy)cyclopentane is an organic compound with the molecular formula C9H17BrO and a molecular weight of 221.13 g/mol . It is a cycloalkane derivative, specifically a cyclopentane ring substituted with a bromo group and a butan-2-yloxy group. This compound is used primarily in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(butan-2-yloxy)cyclopentane typically involves the reaction of cyclopentanol with butan-2-ol in the presence of a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr). The reaction is carried out under controlled conditions to ensure the selective substitution of the hydroxyl group with a bromo group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(butan-2-yloxy)cyclopentane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by various nucleophiles, such as hydroxide ions, alkoxides, or amines, to form different substituted cyclopentane derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones and reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3).
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) are typically used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Major Products Formed
Nucleophilic Substitution: Substituted cyclopentane derivatives.
Elimination Reactions: Alkenes.
Oxidation: Alcohols or ketones.
Reduction: Alkanes.
Scientific Research Applications
1-Bromo-2-(butan-2-yloxy)cyclopentane has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(butan-2-yloxy)cyclopentane involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in nucleophilic substitution reactions, the bromo group acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In biological systems, the compound may interact with enzymes or receptors, affecting their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-(butan-2-yloxy)cyclohexane: Similar structure but with a six-membered ring.
1-Bromo-2-(butan-2-yloxy)cyclobutane: Similar structure but with a four-membered ring.
1-Bromo-2-(butan-2-yloxy)cycloheptane: Similar structure but with a seven-membered ring
Uniqueness
1-Bromo-2-(butan-2-yloxy)cyclopentane is unique due to its specific ring size and substitution pattern, which confer distinct chemical properties and reactivity. The five-membered ring provides a balance between ring strain and stability, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H17BrO |
|---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
1-bromo-2-butan-2-yloxycyclopentane |
InChI |
InChI=1S/C9H17BrO/c1-3-7(2)11-9-6-4-5-8(9)10/h7-9H,3-6H2,1-2H3 |
InChI Key |
WCKQRNHMQPOOOW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1CCCC1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


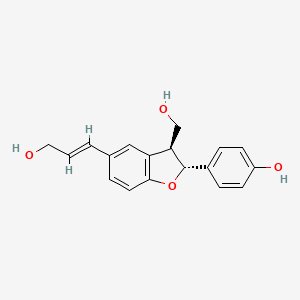


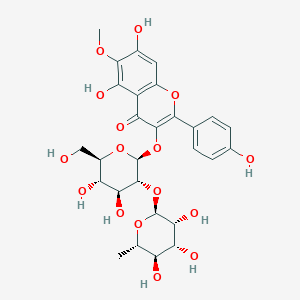
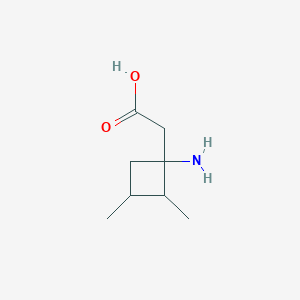
![({2-Methoxybicyclo[2.2.2]octan-2-yl}methyl)(methyl)amine](/img/structure/B13063578.png)


![tert-butyl N-[2-(fluoromethyl)cyclohexyl]carbamate](/img/structure/B13063606.png)
![Methyl 1-oxospiro[4.5]decane-2-carboxylate](/img/structure/B13063608.png)
![Tert-butyl 5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13063610.png)
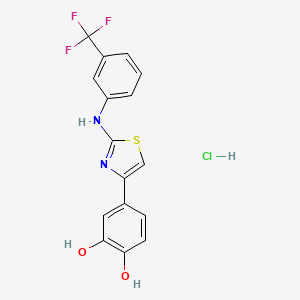
![Methyl 2-{imidazo[1,2-a]pyridin-5-yl}propanoate](/img/structure/B13063635.png)
